molecular formula C21H20O5 B2897053 {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 858745-25-2

{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2897053
CAS No.: 858745-25-2
M. Wt: 352.386
InChI Key: JIFWKYFOJRYKLL-UHFFFAOYSA-N
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Description

{7-[(3,5-Dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic coumarin derivative characterized by a 3,5-dimethylbenzyl ether substituent at position 7 of the coumarin core and an acetic acid moiety at position 3 (Figure 1). The coumarin scaffold (4-methyl-2-oxo-2H-chromene) provides a planar aromatic system, while the 3,5-dimethylbenzyloxy group introduces steric bulk and lipophilicity. While direct pharmacological data for this compound are absent in available literature, its structural analogs exhibit diverse biological activities, including diuretic, uricosuric, and anticoagulant properties .

Properties

IUPAC Name

2-[7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-6-13(2)8-15(7-12)11-25-16-4-5-17-14(3)18(10-20(22)23)21(24)26-19(17)9-16/h4-9H,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFWKYFOJRYKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid, a compound belonging to the coumarin family, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H22O5
  • CAS Number : 1799978

The structure features a coumarin backbone substituted with a 3,5-dimethylbenzyl ether group and an acetic acid moiety, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively. The antioxidant activity of coumarins is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. A study demonstrated that related coumarin derivatives exhibited dose-dependent cytotoxicity against prostate cancer cell lines (PC3 and DU145). The IC50 values for these compounds ranged significantly, indicating varying potency against different cell lines .

CompoundCell LineIC50 (μg/mL) at 24 hIC50 (μg/mL) at 48 hIC50 (μg/mL) at 72 h
{7-Dimethyl...}PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
{7-Dimethyl...}DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

This suggests that the compound may induce apoptosis through mechanisms such as DNA damage and cell cycle arrest .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. The compound has been shown to inhibit key inflammatory mediators, potentially through the modulation of signaling pathways like NF-kB and COX enzymes . This property makes it a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound can reduce oxidative stress by scavenging free radicals.
  • Cytotoxic Mechanism : It may induce apoptosis via chromatin condensation and DNA fragmentation in cancer cells.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes contributes to its anti-inflammatory effects.

Case Studies

Several studies have focused on the synthesis and evaluation of coumarin derivatives similar to this compound:

  • Study on Prostate Cancer : A series of coumarin derivatives were tested against PC3 and DU145 cells, revealing significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Antioxidant Evaluation : Research demonstrated that certain coumarins exhibited superior antioxidant activity compared to traditional antioxidants like chitosan, highlighting their potential in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyloxy Group

The 3,5-dimethylbenzyloxy substituent distinguishes this compound from close analogs. For example:

  • {7-[(2-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 573693-51-3) replaces the dimethyl groups with a chlorine atom at position 2 of the benzyl ring. This substitution reduces lipophilicity (Cl: LogP ≈ 0.71 vs.
  • 3,5-Disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids (e.g., compounds 6c-f, h, n, x in ) feature halogens or methyl groups at positions 3 and 5 of the benzyl ring. These derivatives demonstrated potent natriuretic and uricosuric activities in preclinical studies, with 3,5-dimethyl substitutions correlating with enhanced metabolic stability compared to halogenated analogs .

Core Modifications: Acetic Acid vs. Carboxylic Acid

  • 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid () replaces the acetic acid side chain with a directly attached carboxylic acid. This modification increases acidity (pKa ≈ 2.5 vs.

Crystallographic and Computational Studies

  • SHELXL Refinement () and WinGX/ORTEP () are critical tools for analyzing the crystal structures of similar coumarin derivatives. For example, the 3,5-dimethylbenzyl group likely induces torsional strain in the crystal lattice compared to smaller substituents, affecting melting points and solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (Position) Molecular Weight Key Biological Activity Reference
{7-[(3,5-Dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid 3,5-dimethyl (benzyl) 368.35 (calc.) Not reported (inferred from analogs)
{7-[(2-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid 2-chloro (benzyl) 358.77 Not reported
3,5-Dichloro-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acid (Compound 6c) 3,5-Cl (benzyl) 353.16 Potent natriuretic/uricosuric
7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid Carboxylic acid (C-3) 263.26 Anticoagulant (inferred)

Research Implications and Gaps

  • Synthetic Routes : The target compound may be synthesized via methods analogous to and , using 3,5-dimethylbenzyl bromide for etherification and Meldrum’s acid for coumarin ring formation .
  • Pharmacological Potential: Based on , the 3,5-dimethylbenzyl group could optimize uricosuric activity while minimizing toxicity seen in halogenated analogs. However, in vitro/in vivo validation is required.
  • Computational Modeling : Molecular docking studies could predict interactions with urate transporters (e.g., URAT1) or cyclooxygenase enzymes, leveraging the acetic acid moiety’s role in hydrogen bonding .

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains the most widely used method for coumarin synthesis. It involves the condensation of phenols with β-ketoesters under acidic conditions. For the target compound, resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin, which is subsequently functionalized with an acetic acid moiety.

Procedure :

  • Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Catalyst : Amberlyst-15 (10 wt%) or sulfonic acid-functionalized silica (5 mol%).
  • Conditions : Solvent-free, 130°C, 2–4 hours.
  • Yield : 90–97%.

The acetic acid side chain is introduced via nucleophilic substitution at the 3-position using chloroacetic acid or its derivatives. For example, treating 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate yields the ester intermediate, which is hydrolyzed to the carboxylic acid.

Knoevenagel Condensation

Alternative routes utilize Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds. This method is particularly useful for introducing electron-withdrawing groups to the coumarin scaffold.

Example :

  • Reactants : 5-methylsalicylaldehyde (1.0 equiv), ethyl cyanoacetate (1.1 equiv).
  • Catalyst : Choline chloride-zinc chloride deep eutectic solvent (DES).
  • Conditions : 100°C, 3 hours.
  • Yield : 85–92%.

The resulting 3-cyano derivative is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid, followed by alkylation at the 7-hydroxy position.

Introduction of the 3,5-Dimethylbenzyloxy Group

Functionalization of the 7-hydroxy group with 3,5-dimethylbenzyl bromide is critical for achieving the target structure. This step is typically performed via nucleophilic aromatic substitution or Mitsunobu reaction .

Alkylation with 3,5-Dimethylbenzyl Bromide

Procedure :

  • Reactants : 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid (1.0 equiv), 3,5-dimethylbenzyl bromide (1.5 equiv).
  • Base : Potassium carbonate (2.0 equiv).
  • Solvent : DMF or acetonitrile.
  • Conditions : 80–100°C, 12–24 hours.
  • Yield : 70–78%.

The reaction proceeds via an SN2 mechanism, with the phenolic oxygen attacking the benzyl bromide. Excess base ensures deprotonation of the hydroxyl group, enhancing nucleophilicity.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers higher regioselectivity:

  • Reactants : 7-hydroxycoumarin derivative (1.0 equiv), 3,5-dimethylbenzyl alcohol (1.2 equiv).
  • Reagents : Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 6–8 hours.
  • Yield : 65–72%.

Alternative Synthetic Pathways

Vilsmeier-Haack Formylation

In cases where direct alkylation is challenging, formylation of m-aminophenol derivatives followed by cyclization provides an alternative route:

  • Reactants : N-ethyl-m-aminophenol (1.0 equiv), dimethylformamide (DMF, 2.0 equiv).
  • Reagent : Phosphorus oxychloride (POCl3, 1.5 equiv).
  • Conditions : 0–5°C, 2 hours; then 60°C, 4 hours.
  • Intermediate : 7-formyl-4-methylcoumarin, which is oxidized to the carboxylic acid.

Cyanide-Assisted Cyclization

Patent literature describes the use of cyanide ions to modify the coumarin core:

  • Reactants : 4-methylcoumarin-3-acetic acid (1.0 equiv), sodium cyanide (1.2 equiv).
  • Conditions : DMF, 80°C, 6 hours.
  • Oxidation : Hydrogen peroxide (30%), room temperature, 2 hours.
  • Yield : 60–68%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and green chemistry principles are prioritized:

  • Solvent Recycling : DMF is recovered via vacuum distillation.
  • Catalyst Reuse : Amberlyst-15 retains 90% activity after five cycles.
  • Purification : Centrifugal partition chromatography (CPC) reduces silica gel waste.

Challenges and Solutions

Challenge Solution Reference
Low alkylation yield Use phase-transfer catalysts (e.g., TBAB)
Side reactions at C-3 Protect carboxylic acid as methyl ester
Poor solubility in DMF Switch to dimethylacetamide (DMAc)

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves condensation of substituted coumarin precursors with acetic acid derivatives. A general procedure includes refluxing intermediates (e.g., 4-(ethylamino)-2-hydroxy-5-methylbenzaldehyde) with Meldrum’s acid under argon, using piperidine and acetic acid as catalysts, followed by crystallization (e.g., AcOEt-hexane) . Yield optimization may require adjusting molar ratios, reaction time, or solvent systems. For example, ethanol as a solvent under argon prevents oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and coupling patterns (e.g., methyl groups at 3,5-dimethylbenzyl or chromen-2-one carbonyl signals).
  • X-ray crystallography : For absolute configuration determination. Software like SHELXL refines crystal structures by modeling anisotropic displacement parameters and validating geometry via R-factors .
  • Mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, necessitating repeated purification or alternative solvents .

Advanced Research Questions

Q. How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound in biological systems?

  • Step 1 : Synthesize analogs with modifications to the 3,5-dimethylbenzyloxy group or acetic acid moiety.
  • Step 2 : Conduct in vitro assays (e.g., enzyme inhibition, antimicrobial activity) to compare potency.
  • Step 3 : Perform molecular docking to predict binding modes with target proteins (e.g., kinases, cytochrome P450). Tools like AutoDock Vina can simulate interactions, validated by mutagenesis studies .
  • Step 4 : Correlate substituent electronic properties (Hammett constants) or steric bulk with activity trends .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar coumarin derivatives?

  • Systematic Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., assay protocols, solvent effects).
  • Dose-Response Reevaluation : Test disputed compounds under standardized conditions (e.g., fixed IC50 protocols).
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways and rule off-target effects. For example, conflicting antioxidant activity reports may arise from reactive oxygen species (ROS) measurement methods (e.g., DCFH-DA vs. lucigenin assays) .

Q. What computational strategies predict binding affinity with target proteins, and how are these validated experimentally?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales (e.g., GROMACS) to assess stability of binding poses.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs.
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide experimental ΔG values. Discrepancies >1 kcal/mol between computational and experimental data may indicate force field inaccuracies .

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?

  • Data Collection : High-resolution (<1.0 Å) X-ray data reduces overfitting.
  • Refinement Steps :

Model Building : Assign atomic positions via dual-space methods (SHELXD).

Anisotropic Refinement : Adjust displacement parameters for non-hydrogen atoms.

Validation : Check R1/wR2 convergence and analyze residual density maps for missed solvent molecules.

  • Challenges : Twinning or disorder in the 3,5-dimethylbenzyl group requires partitioning occupancy or applying restraints (e.g., SIMU/DELU in SHELXL) .

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